Dimethylglyoxime
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Overview
Description
It is a colorless solid that is primarily used as a reagent in analytical chemistry, particularly for the detection and analysis of nickel and palladium ions . The compound is also known for its role in forming coordination complexes with various metals, making it a valuable tool in both theoretical and applied chemistry .
Mechanism of Action
Target of Action
Dimethylglyoxime (DMG), also known as Biacetyl Dioxime, is a chemical compound that primarily targets metal ions , particularly nickel . It is an extraordinarily sensitive and specific reagent for nickel . It forms complexes with metals including nickel, palladium, and cobalt .
Mode of Action
DMG interacts with its targets by forming complexes with them . It is a bidentate ligand, meaning it can bind with metal ions through two donor atoms . This selective binding allows DMG to be a selective agent in complexation reactions .
Pharmacokinetics
DMG is soluble in methanol or in sodium hydroxide solution, but it is substantially less soluble in water . It is a white powder with a melting point of 240 to 241 °C .
Result of Action
The primary result of DMG’s action is the formation of a brightly colored red complex with nickel ions, which is both insoluble and visually distinctive . This facilitates easy detection of nickel, even in low concentrations . This property is used in analytical chemistry for the identification and quantification of nickel .
Biochemical Analysis
Biochemical Properties
Dimethylglyoxime plays a significant role in biochemical reactions due to its ability to chelate metal ionsThis interaction is highly specific, allowing for the selective detection of nickel even in the presence of other metal ions . The compound also interacts with other metal ions such as palladium and cobalt, forming stable complexes that are useful in various analytical and industrial processes .
Cellular Effects
This compound influences cellular processes by binding to metal ions within cells. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of nickel ions by this compound can inhibit nickel-dependent enzymes, thereby altering metabolic pathways and gene expression profiles . Additionally, the compound’s ability to form complexes with other metal ions can impact cellular functions by modulating the availability of these ions for biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetyldioxime can be synthesized through a multi-step process starting from butanone. The first step involves the reaction of butanone with ethyl nitrite to form biacetyl monoxime. This intermediate is then reacted with sodium hydroxylamine monosulfonate to produce diacetyldioxime . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: A more efficient industrial method involves the reaction of diacetyl with strong aqua ammonia and hydrogen peroxide in the presence of a catalyst. This method allows for the one-step synthesis of diacetyldioxime, reducing the number of reaction steps and improving production efficiency . The reaction is carried out at temperatures ranging from 10 to 70 degrees Celsius, and the catalyst used can be recycled, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Diacetyldioxime undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as nickel, palladium, cobalt, and iron.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: Diacetyldioxime can undergo substitution reactions where one or both of its oxime groups are replaced by other functional groups.
Common Reagents and Conditions:
Nickel and Palladium Complexation: Typically involves the use of metal salts such as nickel chloride or palladium chloride in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products:
Scientific Research Applications
Diacetyldioxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salicylaldoxime: Another oxime compound used in metal ion detection and complexation.
Hydroxylamine: A related compound that also forms complexes with metal ions but has different reactivity and applications.
Uniqueness: Diacetyldioxime is unique in its ability to form highly stable complexes with nickel and palladium ions, making it particularly valuable in analytical chemistry and metal refining . Its relatively simple synthesis and high yield also make it an attractive reagent for industrial applications .
Properties
CAS No. |
95-45-4 |
---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |
InChI Key |
JGUQDUKBUKFFRO-GLIMQPGKSA-N |
SMILES |
CC(=NO)C(=NO)C |
Isomeric SMILES |
C/C(=N/O)/C(=N\O)/C |
Canonical SMILES |
CC(=NO)C(=NO)C |
Appearance |
Solid powder |
physical_description |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dimethylglyoxime; AI3-14925; AI3 14925; AI314925 |
vapor_pressure |
0.00069 [mmHg] |
Origin of Product |
United States |
Q1: How does dimethylglyoxime interact with nickel?
A1: this compound acts as a bidentate ligand, forming a chelate complex with nickel ions [, , ]. In an alkaline solution, two molecules of this compound lose a proton each and coordinate to the nickel ion through the nitrogen atoms of the oxime groups, forming a stable, intensely colored red complex, bis(dimethylglyoximato)nickel(II) [, , , ].
Q2: What are the downstream effects of this compound-nickel complex formation?
A2: The formation of the intensely colored red complex serves as a qualitative and quantitative indicator for the presence of nickel [, , , ]. This characteristic color reaction enables the detection of minute quantities of nickel in various matrices, including alloys, biological samples, and environmental samples [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H8N2O2, and its molecular weight is 116.12 g/mol [].
Q4: What spectroscopic data are available for this compound and its complexes?
A4: this compound and its complexes have been extensively studied using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule and their coordination modes in complexes [, , ]. Studies have shown that in metal complexes, this compound coordinates through the nitrogen atoms of the oxime groups, evidenced by shifts in the characteristic IR bands [, , ].
- Ultraviolet-visible (UV-vis) spectroscopy: The formation of the red nickel-dimethylglyoxime complex is associated with a distinct absorption band in the visible region, allowing for quantitative analysis of nickel content using spectrophotometry [, , ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides information about the structure and electronic environment of this compound and its complexes []. Studies have investigated the electronic transmission effects in cobalt(III) this compound complexes using NMR [].
- Electron Spin Resonance (ESR) spectroscopy: ESR spectroscopy has been utilized to study the radical species generated upon irradiation of this compound crystals, providing insights into their structure and reactivity [, ].
Q5: Have there been any computational studies on this compound and its complexes?
A5: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and bonding properties of this compound complexes, particularly in relation to their catalytic activity []. These studies have provided insights into the factors influencing the bond dissociation energies of metal-carbon bonds in cobaloximes, which are relevant to their role as models for coenzyme B12 [].
Q6: What analytical methods are commonly used to determine nickel using this compound?
A6: Several analytical methods utilize the nickel-dimethylglyoxime complex formation for nickel determination:
- Spectrophotometry: The most common method involves measuring the absorbance of the red complex at a specific wavelength (usually around 445 nm) using a UV-Vis spectrophotometer [, , , ]. This method is simple, sensitive, and widely employed for routine analysis.
- Gravimetry: Nickel can be precipitated quantitatively as the red nickel-dimethylglyoxime complex, which can be filtered, dried, and weighed for gravimetric determination []. This method is less common than spectrophotometry but offers high accuracy for higher nickel concentrations.
- Electrochemical techniques: Electrochemical methods, such as voltammetry, have also been explored for nickel determination using this compound as a complexing agent [, ]. These methods offer advantages in terms of sensitivity and selectivity.
Q7: What are the limitations of using this compound for nickel analysis?
A7: Although this compound is a highly selective reagent for nickel, some interferences may arise from other metal ions, particularly those forming colored complexes in alkaline solutions, such as copper, cobalt, and iron [, , ]. These interferences can often be minimized by adjusting the pH, using masking agents, or employing separation techniques before analysis.
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